![molecular formula C26H22F3N3O2S B2512019 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 383893-35-4](/img/structure/B2512019.png)
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a cyano group, a hexahydroquinoline ring, and a sulfanyl group attached to an acetamide moiety. The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a hexahydroquinoline ring, which is a type of nitrogen-containing cyclic compound, or heterocycle. This ring is substituted with various functional groups including a trifluoromethyl group, a cyano group, and a sulfanyl group linked to an acetamide .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. Its various functional groups (cyano, trifluoromethyl, sulfanyl, acetamide) could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group is known to significantly influence the physical-chemical properties of compounds .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Properties
Research has shown that compounds related to the mentioned chemical structure have been studied for their crystal structures and properties. For instance, the study of isoquinoline derivatives has revealed insights into their structural aspects, including the formation of gels and crystalline solids upon treatment with mineral acids. These compounds have demonstrated interesting behaviors, such as fluorescence emission variations upon protonation and interaction with certain substances, indicating potential applications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methods
The synthetic routes towards creating similar compounds have been explored extensively. For example, the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization showcases advanced methods in organic synthesis, contributing to the development of compounds with potential biological activities (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000). Another study focuses on the photosensitized oxidation of alkyl phenyl sulfoxides, elucidating mechanisms of C-S bond cleavage, which is crucial for designing novel synthetic strategies in organic chemistry (Baciocchi, Del Giacco, Lanzalunga, Mencarelli, & Procacci, 2008).
Antimalarial Activity
Compounds with structural similarities have been evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice. The quantitative structure-activity relationship (QSAR) study highlights the potential of these compounds in developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Novel Reagents for Heterocyclizations
Cyanoselenoacetamide, a related compound, has been identified as a reagent for synthesizing various heterocyclic structures, including thiazoles and tetrahydroisoquinolines. This demonstrates the compound's utility in expanding the toolkit for heterocyclic compound synthesis, with potential applications in drug discovery and development (Dyachenko & Vovk, 2013).
Luminescent Materials and Corrosion Inhibitors
Dihydrothieno[2,3-c] isoquinolines, structurally related compounds, have been explored for their applications as luminescent materials and corrosion inhibitors. These findings open avenues for the use of similar compounds in material science, specifically in developing new materials with desirable photophysical properties and protective coatings against corrosion (Marae, Mahross, Al‐Farhan, Abdel-Hakim, Bakhite, & Sayed, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-15-6-4-7-16(12-15)31-22(34)14-35-25-18(13-30)23(24-20(32-25)10-5-11-21(24)33)17-8-2-3-9-19(17)26(27,28)29/h2-4,6-9,12,23,32H,5,10-11,14H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRZIUKECRYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



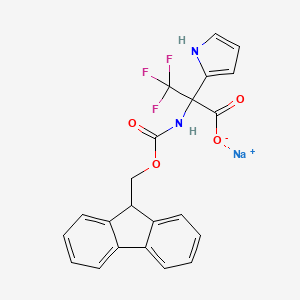
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)

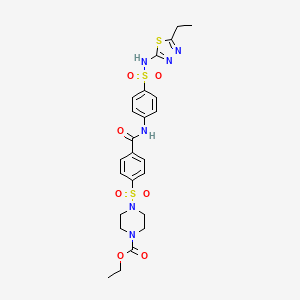
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
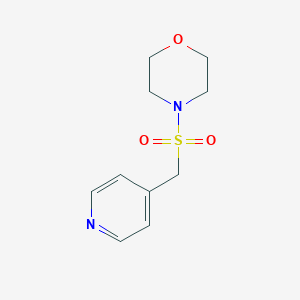
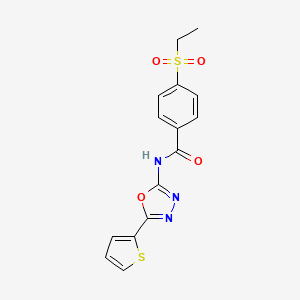
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
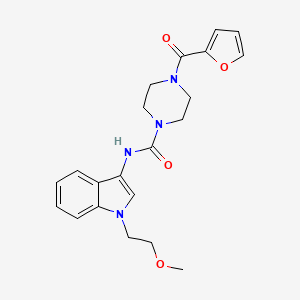

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)